molecular formula C8H10BrNO4S2 B2900357 3-(5-Bromothiophene-2-sulfonamido)butanoic acid CAS No. 1098372-09-8

3-(5-Bromothiophene-2-sulfonamido)butanoic acid

Cat. No.: B2900357
CAS No.: 1098372-09-8
M. Wt: 328.2
InChI Key: AGKACDLVVFXQJQ-UHFFFAOYSA-N
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Description

3-(5-Bromothiophene-2-sulfonamido)butanoic acid is a chemical compound known for its diverse applications in scientific research. This compound features a bromothiophene moiety, which is a sulfur-containing heterocycle, and a sulfonylamino group attached to a butanoic acid backbone. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophene-2-sulfonamido)butanoic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-yl sulfonyl chloride.

    Amidation: The sulfonyl chloride is reacted with butanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromothiophene-2-sulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chlorothiophen-2-yl)sulfonylamino]butanoic acid
  • 3-[(5-Methylthiophen-2-yl)sulfonylamino]butanoic acid
  • 3-[(5-Fluorothiophen-2-yl)sulfonylamino]butanoic acid

Uniqueness

3-(5-Bromothiophene-2-sulfonamido)butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in the design of new compounds with specific biological or chemical activities.

Properties

IUPAC Name

3-[(5-bromothiophen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S2/c1-5(4-7(11)12)10-16(13,14)8-3-2-6(9)15-8/h2-3,5,10H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKACDLVVFXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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